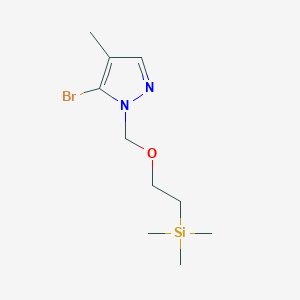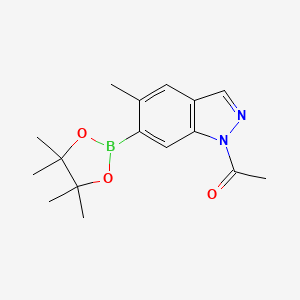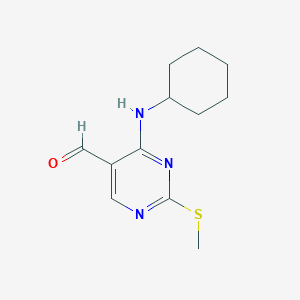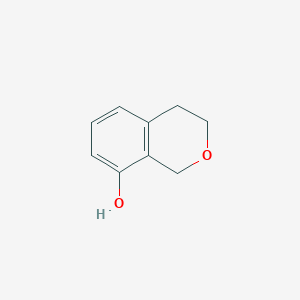
8-(4-Hydroxybenzamido)octanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-Hydroxybenzamido)octanoic acid: is a chemical compound with the molecular formula C15H21NO4 and a molecular weight of 279.33 g/mol . It is a white crystalline powder that is soluble in water and has a melting point of approximately 537.9°C . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Hydroxybenzamido)octanoic acid typically involves the reaction of 8-aminocaprylic acid with O-acetylsalicyloyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out at a controlled temperature to ensure the formation of the desired product. The intermediate product is then purified through recrystallization or column chromatography to obtain the final compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained through a series of purification steps, including filtration, washing, and drying .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 8-(4-Hydroxybenzamido)octanoic acid can undergo oxidation reactions, where the hydroxyl group is oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 8-(4-Hydroxybenzamido)octanoic acid is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It is also used in the development of enzyme inhibitors and activators .
Medicine: It is used as a penetration enhancer to improve the bioavailability of orally administered drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of cosmetics and personal care products .
Mecanismo De Acción
The mechanism of action of 8-(4-Hydroxybenzamido)octanoic acid involves its ability to enhance the permeability of cell membranes. This is achieved through the interaction of the compound with lipid bilayers, leading to increased fluidity and permeability . The compound acts as a localized buffer, neutralizing the pH of the microenvironment and stabilizing the active ingredient, thereby enhancing its absorption and bioavailability .
Comparación Con Compuestos Similares
Comparison: 8-(4-Hydroxybenzamido)octanoic acid is unique in its ability to enhance drug absorption and bioavailability. Compared to similar compounds like 8-(2-Hydroxybenzamido)octanoic acid and SNAC, it offers improved stability and efficacy in drug delivery systems . Its unique structure allows for better interaction with cell membranes, making it a valuable compound in pharmaceutical research and development .
Propiedades
Fórmula molecular |
C15H21NO4 |
|---|---|
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
8-[(4-hydroxybenzoyl)amino]octanoic acid |
InChI |
InChI=1S/C15H21NO4/c17-13-9-7-12(8-10-13)15(20)16-11-5-3-1-2-4-6-14(18)19/h7-10,17H,1-6,11H2,(H,16,20)(H,18,19) |
Clave InChI |
NJAVVSBROJEBQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NCCCCCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane](/img/structure/B13982018.png)









![2,5-Dioctylthieno[3,2-b]thiophene](/img/structure/B13982077.png)
